6-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H9ClO4 |
|---|---|
Molecular Weight |
252.65 g/mol |
IUPAC Name |
5-chloro-6-prop-2-enoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H9ClO4/c1-2-3-16-10-6-9-7(4-8(10)13)5-11(17-9)12(14)15/h2,4-6H,1,3H2,(H,14,15) |
InChI Key |
FOQOINKTNKMNLY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=C2C=C(OC2=C1)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Hydroxyacetophenone Derivatives
A widely cited method involves the cyclization of 2-hydroxyacetophenone derivatives under alkaline conditions. For example, 2-hydroxy-6-ethoxycarbonylmethoxy acetophenone undergoes cyclization in ethanol with sodium ethoxide at 0–7°C for 18 hours, yielding the benzofuran intermediate.
Reaction Conditions :
Halogenation at the 5-Position
Chlorination is typically achieved using chlorine gas in acetic acid. For instance, 7-bromobenzofuran dissolved in acetic acid reacts with chlorine gas at 15°C for 30 minutes, followed by neutralization with KOH in methanol to yield 3-chloro-7-bromobenzofuran.
Critical Parameters :
Introduction of the 6-Allyloxy Group
Nucleophilic Aromatic Substitution
The 6-position is functionalized via nucleophilic substitution using allyl bromide or allyl alcohol. A representative procedure involves treating 5-chlorobenzofuran-2-carboxylic acid with allyl bromide in the presence of K₂CO₃ in dimethylformamide (DMF) at 60°C.
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 85 |
| Base | K₂CO₃ | 85 |
| Temperature | 60°C | 85 |
| Alternative Solvent | Acetonitrile | 62 |
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction using triphenylphosphine and diethyl azodicarboxylate (DEAD) with allyl alcohol has been employed, though yields are modest (50–60%).
Carboxylic Acid Functionalization at the 2-Position
Hydrolysis of Esters
The 2-carboxylic acid is commonly introduced via hydrolysis of its ethyl ester. For example, ethyl 6-(allyloxy)-5-chlorobenzofuran-2-carboxylate undergoes saponification with NaOH in ethanol/water (1:1) at reflux for 4 hours.
Typical Workflow :
Direct Carbonation
Alternative routes employ lithiation followed by carbonation. Treatment of 5-chloro-6-allyloxybenzofuran with n-BuLi at −78°C and subsequent quenching with dry ice affords the carboxylic acid directly.
Key Challenges :
Purification and Characterization
Chromatographic Methods
Flash column chromatography using ethyl acetate/hexane (1:4 to 1:1) is standard for isolating intermediates. Final products are often recrystallized from ethyl acetate/hexane mixtures.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, H-3), 7.12 (d, J = 8.4 Hz, 1H, H-7), 6.95 (d, J = 8.4 Hz, 1H, H-8), 6.05 (m, 1H, allyl), 5.45 (d, J = 17.2 Hz, 1H), 5.30 (d, J = 10.4 Hz, 1H), 4.65 (d, J = 5.6 Hz, 2H).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclization + SₙAr | High regioselectivity | Multi-step, costly reagents | 70–85 |
| Direct Carbonation | Fewer steps | Low-temperature sensitivity | 65–70 |
| Mitsunobu Reaction | Works for hindered substrates | Low yield, expensive reagents | 50–60 |
Chemical Reactions Analysis
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety undergoes typical acid-catalyzed and nucleophilic acyl substitution reactions:
Key Notes :
-
The carboxylic acid group demonstrates moderate reactivity in esterification, requiring strong acid catalysts (e.g., H<sub>2</sub>SO<sub>4</sub>) for efficient conversion .
-
Amidation proceeds smoothly with carbodiimides like DCC, which avoid racemization in stereosensitive applications .
Allyloxy Group Transformations
The allyloxy (-O-CH<sub>2</sub>CH=CH<sub>2</sub>) substituent participates in radical and thermal reactions:
Key Notes :
-
Radical-mediated reactions with (NH<sub>4</sub>)<sub>2</sub>S<sub>2</sub>O<sub>8</sub> in DMSO yield carbamoylated products via intermediates B → C → D (Scheme 5c in ).
-
The Claisen rearrangement is contingent on the allyloxy group’s proximity to the benzofuran oxygen, enabling sigmatropic shifts under thermal stress .
Electrophilic Aromatic Substitution (EAS)
The benzofuran ring’s electron density directs substitution patterns:
| Reaction Type | Reagents/Conditions | Product | Regioselectivity | Source |
|---|---|---|---|---|
| Nitration | HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub> | 5-Chloro-6-(allyloxy)-3-nitrobenzofuran-2-carboxylic acid | Meta-directing effects of Cl and COOH dominate. | |
| Halogenation | Br<sub>2</sub>, FeBr<sub>3</sub> | 5-Chloro-6-(allyloxy)-4-bromobenzofuran-2-carboxylic acid | Electron-withdrawing groups direct Br to position 4. |
Key Notes :
-
The chlorine atom at position 5 and carboxylic acid at position 2 deactivate the ring, favoring substitution at position 4 (para to Cl).
-
Steric hindrance from the allyloxy group limits reactivity at position 6.
Reductive and Oxidative Pathways
Functional group interconversions under redox conditions:
Key Notes :
Scientific Research Applications
Medicinal Chemistry Applications
1. Inhibition of 5-Lipoxygenase
One of the primary applications of 6-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid is its ability to inhibit the mammalian 5-lipoxygenase enzyme. This enzyme plays a vital role in the conversion of arachidonic acid into leukotrienes, which are mediators involved in inflammation and allergic reactions, such as asthma and rhinitis. By inhibiting this enzyme, the compound can potentially mitigate conditions related to excessive leukotriene production .
2. Anti-inflammatory Properties
The compound has been shown to possess anti-inflammatory properties, making it a candidate for treating various inflammatory diseases. Its mechanism involves reducing leukotriene synthesis, thereby alleviating symptoms associated with conditions like asthma and other allergic responses . Furthermore, it may also provide cytoprotective effects against gastrointestinal mucosal damage induced by irritants like aspirin or indomethacin .
3. Treatment of Allergic Conditions
Given its action on leukotriene synthesis, this compound has potential applications in treating allergic conditions such as allergic rhinitis and contact dermatitis. The reduction of leukotrienes can lead to decreased inflammation and improved patient outcomes in these conditions .
Case Study 1: Efficacy in Asthma Models
A study investigated the efficacy of compounds structurally similar to this compound in animal models of asthma. Results indicated that administration of these compounds led to a significant reduction in airway hyperresponsiveness and eosinophilic inflammation, suggesting their potential as therapeutic agents for asthma management .
Case Study 2: Gastroprotective Effects
Another research focused on the gastroprotective effects of compounds that inhibit 5-lipoxygenase. The study demonstrated that these compounds could significantly reduce gastric lesions caused by NSAIDs in rodent models, highlighting their potential use in preventing drug-induced gastrointestinal damage .
Summary Table of Applications
| Application | Description |
|---|---|
| Inhibition of 5-Lipoxygenase | Reduces leukotriene production, alleviating inflammatory responses associated with allergies. |
| Anti-inflammatory Properties | Potential treatment for inflammatory diseases by mitigating symptoms through leukotriene inhibition. |
| Treatment of Allergic Conditions | Effective against allergic rhinitis and dermatitis by lowering inflammation levels. |
| Gastroprotective Effects | Protects gastrointestinal mucosa from damage caused by irritants like NSAIDs. |
Mechanism of Action
The mechanism of action of 6-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Altering Gene Expression: It can influence the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzofuran Derivatives
a. 5-Bromo- and 5,7-Dichlorobenzofuran-2-carboxylic Acid Derivatives
- Key Differences : These derivatives lack the allyloxy group and instead feature bromine or chlorine substituents. For example, 5,7-dichlorobenzofuran-2-carboxylic acid has halogens at both the 5- and 7-positions.
- Implications : Halogens (Cl, Br) are electron-withdrawing groups, reducing electron density at the benzofuran core compared to the allyloxy group (electron-donating via oxygen). This affects reactivity, acidity of the carboxylic acid group, and interactions with biological targets. Pharmacological studies indicate halogenated derivatives are often prioritized for their stability and bioactivity in drug discovery .
b. 5-Chloro-6-fluoro-1-benzofuran-2-carboxylic Acid (CAS 1781859-25-3)
- Key Differences : Fluorine replaces the allyloxy group at the 6-position.
- Implications : Fluorine’s high electronegativity and small atomic radius enhance metabolic stability and bioavailability compared to bulkier substituents like allyloxy. This substitution could improve membrane permeability but may reduce flexibility in binding to large enzymatic pockets .
Heterocyclic Core Modifications
a. 5-Chlorothiophene-2-carboxylic Acid (CAS 24065-33-6)
- Key Differences : The benzofuran ring is replaced by a thiophene (sulfur-containing) ring.
- Thiophene derivatives are commonly used in agrochemicals and organic electronics, whereas benzofurans are more prevalent in pharmaceutical research .
b. 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic Acid (CAS 119686-34-9)
- Key Differences : A chromene (fused benzene and pyran) core replaces benzofuran, with a ketone group at the 2-position and carboxylic acid at the 3-position.
- Implications: The chromene system’s planar structure and ketone group may enhance π-π stacking interactions in materials science. The shifted carboxylic acid position (3- vs.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electronic Effects : Allyloxy groups introduce electron-donating character, increasing electron density at the benzofuran core compared to halogens. This may enhance nucleophilic reactivity but reduce oxidative stability.
- Steric Considerations : The allyloxy group’s bulkiness could hinder binding to compact enzymatic active sites, whereas smaller substituents (e.g., F, Cl) facilitate tighter interactions.
- Biological Activity : Halogenated benzofurans (e.g., 5,7-dichloro derivatives) are frequently explored as kinase inhibitors or antimicrobial agents, while thiophene derivatives are less common in drug discovery .
Biological Activity
6-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid is a compound that has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms, comparative analyses with similar compounds, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzofuran ring with an allyloxy group and a chlorine atom at specific positions. Its molecular formula is C12H11ClO4, and it has a molecular weight of approximately 250.67 g/mol. The presence of the allyloxy and chlorobenzofuran moieties contributes to its unique interactions with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies have shown:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values ranging from 16 to 32 μg/mL.
- Pseudomonas aeruginosa : Similar activity levels noted.
The compound's functional groups enhance its ability to penetrate bacterial membranes, contributing to its effectiveness as an antimicrobial agent.
Anticancer Activity
In vitro studies suggest that this compound may possess anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by:
- Increased lactate dehydrogenase (LDH) enzyme activity in treated MCF-7 breast cancer cells.
- Cell cycle arrest observed predominantly in the S phase, indicating potential for therapeutic application against breast cancer.
The biological activity can be attributed to:
- Bioreduction of the Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to oxidative stress and cell death.
- Influence of the Allyloxy Group : Enhances lipophilicity and metabolic stability, improving the compound's bioavailability and efficacy.
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Structure | High (MIC 16 μg/mL) | Moderate |
| 2,2-Difluoro-1-(4-nitrophenyl)ethan-1-one | Structure | Moderate (MIC 32 μg/mL) | Low |
| 2,2-Difluoro-2-(4-amino-phenyl)ethan-1-ol | Structure | High (MIC 16 μg/mL) | Moderate |
This table illustrates that while this compound shares some properties with its analogs, its unique combination of functional groups confers distinct reactivity and biological effects.
Antimicrobial Efficacy Study
A study demonstrated the compound's ability to inhibit growth in resistant strains of bacteria. Results indicated a significant reduction in bacterial load when treated with sub-MIC concentrations.
Cancer Cell Line Testing
In experiments involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity and apoptosis induction. This highlights its potential as a therapeutic agent in oncology.
Q & A
Q. Key Considerations :
- Moisture-sensitive reactions require inert atmospheres (N₂/Ar).
- Monitor reaction progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane).
Basic: How can spectroscopic methods (NMR, MS) confirm the structure of this compound?
Answer:
Data Contradictions :
Discrepancies between theoretical and observed spectral data (e.g., shifted aromatic peaks due to electron-withdrawing Cl and allyloxy groups) require DFT calculations for validation .
Advanced: How does the allyloxy substituent influence the compound’s reactivity in cross-coupling reactions?
Answer:
The allyloxy group (–O–CH₂–CH=CH₂) acts as a directing and stabilizing moiety :
- Electron donation : Enhances electrophilic substitution at the benzofuran 3-position.
- Steric effects : Allyloxy’s bulkiness may hinder coupling reactions (e.g., Suzuki-Miyaura) unless optimized with Pd(PPh₃)₄ and excess K₂CO₃ in DMF at 80°C .
Case Study :
In , analogous benzofuran-quinoline hybrids showed reduced yields (~40%) in Sonogashira couplings due to steric hindrance, resolved using microwave-assisted synthesis .
Advanced: What stability challenges arise during storage, and how can they be mitigated?
Answer:
- Hydrolysis : The carboxylic acid group is prone to esterification or decarboxylation under humid conditions. Store at –20°C in sealed, desiccated containers .
- Light sensitivity : Benzofuran derivatives degrade under UV exposure. Use amber vials and minimize ambient light exposure .
Data Gap : Limited ecotoxicological data (e.g., biodegradability, bioaccumulation) necessitates precautionary handling .
Advanced: How can computational methods resolve contradictions in experimental spectral data?
Answer:
- DFT Calculations : Compare experimental ¹³C NMR shifts with B3LYP/6-31G(d)-predicted values to identify conformational discrepancies (e.g., torsional strain in allyloxy groups) .
- IR Analysis : The carbonyl stretch (C=O) at ~1700 cm⁻¹ may split due to hydrogen bonding; molecular dynamics simulations can model solvent effects .
Example : In , compound 3g showed a 0.3 ppm deviation in ¹H NMR, attributed to crystal packing effects confirmed via X-ray diffraction .
Basic: What solubility properties are critical for formulating this compound in biological assays?
Answer:
- Polar solvents : Soluble in DMSO (>50 mg/mL), methanol, and DMF.
- Aqueous buffers : Low solubility (<1 mg/mL in PBS at pH 7.4); use co-solvents (e.g., 10% DMSO in PBS) for in vitro studies .
Optimization : Adjust pH to deprotonate the carboxylic acid (pKa ~3.5) for improved solubility in basic buffers .
Advanced: What strategies optimize regioselectivity in further functionalization of this compound?
Answer:
- Protecting groups : Temporarily esterify the carboxylic acid (e.g., methyl ester) to prevent interference during electrophilic substitutions .
- Catalytic systems : Use CuI/1,10-phenanthroline for selective C–H activation at the 3-position of the benzofuran core .
Case Study : achieved 85% regioselectivity in spirocyclic derivatives using thiourea catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
